Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents, influencing the molecule’s reactivity and physical properties .
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. One common method involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. Another method includes the reaction of tert-butyl N-hydroxycarbamate with benzylamine under specific conditions to yield the desired product. Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:
Nucleophilic substitutions: The compound can react with nucleophiles to form substituted products.
Reductions: The carbonyl group can be reduced to form alcohols.
Formation of Schiff bases: The compound can couple with aromatic aldehydes to form Schiff bases.
Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and various aldehydes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism by which tert-butyl 2-(benzylamino)-2-oxoethylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes by forming stable complexes with them, thereby blocking their activity . It can also interact with proteins and other biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-hydroxycarbamate and tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds share similar protective group properties and reactivity but differ in their specific substituents and applications. The uniqueness of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate lies in its specific structure, which allows for unique interactions and reactivity compared to other tert-butyl carbamates.
Similar Compounds
- Tert-butyl N-hydroxycarbamate
- Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates
- Tert-butyl benzoquinone
Eigenschaften
CAS-Nummer |
19811-52-0 |
---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-(benzylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-10-12(17)15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
FWAKYMFQMUJGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.